Isoxazole-5-carboxamide vs. Isoxazole-3-carboxamide Scaffold Differentiation in TRPV1 Antagonism
The target compound belongs to the isoxazole-5-carboxamide series, which is structurally distinct from the more extensively published isoxazole-3-carboxamide TRPV1 antagonists. In the isoxazole-3-carboxamide SAR series, the most potent compound (compound 21a) achieved oral efficacy in the rat Capsaicin Hargreaves assay, while the lead optimisation focused on 4-position substitution to balance potency and solubility . The isoxazole-5-carboxamide regioisomer presents a different hydrogen-bonding vector that may modulate residence time and modality-dependent antagonism profiles. A representative isoxazole-3-carboxamide comparator, N-cyclopentyl-5-(4-(trifluoromethyl)phenyl)isoxazole-3-carboxamide, exhibited an IC50 of 201 nM in a human TRPV1 capsaicin-induced calcium influx assay in CHO cells [1]. No equivalent publicly available hTRPV1 potency data exist for the isoxazole-5-carboxamide target compound, representing a critical data gap for procurement decisions.
| Evidence Dimension | TRPV1 antagonist potency (IC50) – scaffold comparison |
|---|---|
| Target Compound Data | Not publicly disclosed for hTRPV1 |
| Comparator Or Baseline | N-cyclopentyl-5-(4-(trifluoromethyl)phenyl)isoxazole-3-carboxamide: IC50 = 201 nM (hTRPV1, capsaicin-induced Ca2+ influx, CHO cells) [1] |
| Quantified Difference | Cannot be quantified; data unavailable |
| Conditions | Human TRPV1 expressed in CHO cells; inhibition of capsaicin-induced calcium influx [1] |
Why This Matters
Procurement teams cannot rely on isoxazole-3-carboxamide potency benchmarks when sourcing isoxazole-5-carboxamide compounds—scaffold regioisomerism invalidates cross-chemotype potency extrapolation.
- [1] BindingDB BDBM50336160 / CHEMBL1669548. N-cyclopentyl-5-(4-(trifluoromethyl)phenyl)isoxazole-3-carboxamide. Affinity Data: IC50 = 201 nM. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50336160 View Source
